Cas no 703-10-6 (2-(4-fluorophenyl)-2-methylpropan-1-ol)

2-(4-fluorophenyl)-2-methylpropan-1-ol structure
703-10-6 structure
Product Name:2-(4-fluorophenyl)-2-methylpropan-1-ol
Numero CAS:703-10-6
MF:C10H13FO
MW:168.208026647568
CID:974949
PubChem ID:21262802
Update Time:2025-04-19

2-(4-fluorophenyl)-2-methylpropan-1-ol Proprietà chimiche e fisiche

Nomi e identificatori

    • 1-(4-fluoro-phenyl)-2-methyl-propan-2-ol
    • 2-(4-FLUOROPHENYL)-1,1-DIMETHYLETHANOL
    • 4-fluorophenyl-1,1-dimethylethanol
    • 2-(4-fluorophenyl)-2-methylpropan-1-ol
    • Benzeneethanol, 4-fluoro-alpha,alpha-dimethyl-
    • C10H13FO
    • 1-(4-Fluorophenyl)-2-methyl-2-propanol
    • A,
    • 2928-17-8
    • 4-Fluoro-
    • CS-0212176
    • 1,1-Dimethyl-2-(4-fluorophenyl)ethan-1-ol
    • SCHEMBL4930066
    • G65074
    • Benzeneethanol, 4-fluoro-beta,beta-dimethyl-
    • 703-10-6
    • AKOS010014769
    • 1-(4-fluorophenyl)-2-methylpropan-2-ol
    • DWRIANGNJXQAAT-UHFFFAOYSA-N
    • EN300-1865906
    • SB85215
    • A-dimethylbenzeneethanol
    • PS-8723
    • MFCD00082699
    • Inchi: 1S/C10H13FO/c1-10(2,12)7-8-3-5-9(11)6-4-8/h3-6,12H,7H2,1-2H3
    • Chiave InChI: DWRIANGNJXQAAT-UHFFFAOYSA-N
    • Sorrisi: FC1C=CC(=CC=1)CC(C)(C)O

Proprietà calcolate

  • Massa esatta: 168.09500
  • Massa monoisotopica: 168.095043196g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 12
  • Conta legami ruotabili: 2
  • Complessità: 137
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 2.3
  • Superficie polare topologica: 20.2Ų

Proprietà sperimentali

  • PSA: 20.23000
  • LogP: 2.13910

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